Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane
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Overview
Description
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane is a chemical compound with the molecular formula C10H18Si It is known for its unique structure, which includes a silicon atom bonded to a trimethyl group and a 5-methylcyclohexa-1,5-dien-1-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane typically involves the reaction of a suitable cyclohexadiene derivative with a trimethylsilyl reagent. One common method includes the use of trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanol or siloxane derivatives.
Reduction: Reduction reactions can lead to the formation of silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or organometallic compounds (e.g., Grignard reagents) are employed.
Major Products Formed
Oxidation: Silanol or siloxane derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanes depending on the reagent used.
Scientific Research Applications
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: The compound can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in a wide range of chemical reactions. The trimethylsilyl group can act as a protecting group in organic synthesis, preventing unwanted reactions at specific sites on a molecule.
Comparison with Similar Compounds
Similar Compounds
Tri(cyclohexa-2,5-dien-1-yl)silane: This compound has a similar cyclohexadiene structure but with three cyclohexadiene groups attached to the silicon atom.
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)oxysilane: This compound includes an oxygen atom bonded to the silicon atom, altering its reactivity and properties.
Uniqueness
Trimethyl(5-methylcyclohexa-1,5-dien-1-yl)silane is unique due to its specific combination of a trimethylsilyl group and a 5-methylcyclohexa-1,5-dien-1-yl group. This structure imparts distinct chemical properties, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
81044-35-1 |
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Molecular Formula |
C10H18Si |
Molecular Weight |
166.33 g/mol |
IUPAC Name |
trimethyl-(5-methylcyclohexa-1,5-dien-1-yl)silane |
InChI |
InChI=1S/C10H18Si/c1-9-6-5-7-10(8-9)11(2,3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
XOMJRDPXMOFUNY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CCC1)[Si](C)(C)C |
Origin of Product |
United States |
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